molecular formula C17H20N6O2S B11245469 2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide

2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide

Cat. No.: B11245469
M. Wt: 372.4 g/mol
InChI Key: XNTYUDIUHDCGHQ-UHFFFAOYSA-N
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Description

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a triazolo-triazine core, imparts it with distinct chemical and physical properties.

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C17H20N6O2S/c1-17(2,3)13-14(25)18-15-19-20-16(23(15)21-13)26-10-12(24)22(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,18,19,25)

InChI Key

XNTYUDIUHDCGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)N(C)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the triazolo-triazine derivative with N-methyl-N-phenylacetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolo-triazine core can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and potential as a green explosive.

    [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds exhibit excellent detonation performance and are used in energetic materials.

Uniqueness

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which impart it with distinct chemical reactivity and potential applications in diverse fields. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a compound of significant interest.

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